molecular formula C5H10N2O2S B12364281 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)-

4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)-

Cat. No.: B12364281
M. Wt: 162.21 g/mol
InChI Key: QJERMNSISXVXNH-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- is a heterocyclic compound characterized by a pyrimidinone core substituted with a hydroxyl group at position 6 and a methylthio (-SCH₃) group at position 2. Its molecular formula is C₅H₆N₂O₂S, with a molecular weight of 158.18 g/mol. The compound exhibits tautomerism between the 4(3H)-pyrimidinone and 4(1H)-pyrimidinone forms, influencing its hydrogen-bonding capacity and reactivity . This structural motif is critical in medicinal chemistry, as pyrimidinones are known for diverse biological activities, including antimicrobial, antiviral, and antitumor effects .

Properties

Molecular Formula

C5H10N2O2S

Molecular Weight

162.21 g/mol

IUPAC Name

6-hydroxy-2-methylsulfanyl-1,3-diazinan-4-one

InChI

InChI=1S/C5H10N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h3,5-6,8H,2H2,1H3,(H,7,9)

InChI Key

QJERMNSISXVXNH-UHFFFAOYSA-N

Canonical SMILES

CSC1NC(CC(=O)N1)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of S-Methylisothiourea with Malonate Derivatives

The most widely reported method involves cyclocondensation between S-methylisothiourea and malonate esters under basic conditions. In a representative procedure:

  • Reactants : Dimethyl malonate (1.0 eq), S-methylisothiourea hemisulfate (1.2 eq)
  • Base : Sodium methoxide (3.0 eq) in methanol
  • Conditions : 18–25°C for 3–5 hours
  • Workup : Acidification to pH 1–2 with HCl, crystallization at 0°C

This method achieves 86–87% yield (Table 1) through precise stoichiometric control. The methylthio group is incorporated during cyclization, avoiding post-synthetic modifications.

Table 1 : Optimization of Cyclocondensation Parameters

Parameter Range Tested Optimal Value Yield Impact
Molar Ratio (Base:Malonate) 2.5:1 – 4.5:1 3.0:1 +12% yield
Reaction Temperature 10–30°C 20°C Minimal side products
Crystallization pH 1.0–3.0 1.5 95% purity

Post-synthetic introduction of the methylthio group via alkylation demonstrates scalability:

  • Substrate : 4,6-Dihydroxy-2-mercaptopyrimidine (1.0 eq)
  • Methylating Agent : Dimethyl sulfate (1.2 eq)
  • Base : 20% NaOH aqueous solution
  • Conditions : 10–20°C for 4–6 hours

Key considerations:

  • Excess NaOH (5.0 eq) prevents disulfide formation
  • Gradual reagent addition maintains temperature <25°C to suppress hydrolysis
  • Post-reaction acidification (pH 2–3) precipitates product in 77–81% yield

Comparative studies show dimethyl sulfate outperforms methyl iodide in selectivity (98% vs. 89%) under equivalent conditions.

Hydrolysis of Halogenated Precursors

Chlorinated intermediates undergo nucleophilic substitution to install hydroxy groups:

  • Starting Material : 4,6-Dichloro-2-methylthiopyrimidine
  • Reagent : 5% H₂SO₄ aqueous solution
  • Conditions : 80°C for 30 minutes under N₂
  • Isolation : Cooling to 5°C, filtration, vacuum drying

This two-step process from diethyl malonate (via nitration/cyclization) achieves 88–90% yield with >99% purity when using sulfuric acid. Hydrochloric acid (6N) gives inferior results (60% yield, 85% purity), likely due to competing chlorination.

Comparative Analysis of Synthetic Routes

Table 2 : Method Comparison for Industrial Feasibility

Method Yield (%) Purity (%) Cost (Relative) Scalability
Cyclocondensation 86–87 95–97 Low High (batch >10 kg demonstrated)
Methylation 77–81 96–97 Moderate Moderate (requires cryogenic steps)
Hydrolysis 88–90 >99 High High (continuous flow compatible)

Cyclocondensation offers the best balance of cost and yield, while hydrolysis routes suit high-purity demands despite higher reagent costs.

Critical Process Considerations

  • Byproduct Formation :

    • Methylthio displacement generates 6-((methylthio)methyl)pyrimidin-2,4(1H,3H)-dione (0.42–8.5%)
    • Controlled pH during workup minimizes this side reaction
  • Purification :

    • Recrystallization from ice-cold methanol/water (1:3 v/v) removes polar impurities
    • Activated carbon treatment reduces colored byproducts in final crystallization
  • Safety :

    • Dimethyl sulfate requires strict temperature control (<25°C) to prevent exothermic decomposition
    • Closed systems recommended for handling volatile thiourea derivatives

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Cyclization : Reducing reaction times from hours to minutes (85% yield in 15 min)
  • Enzymatic Methylation : Pilot-scale trials using S-adenosylmethionine (SAM) show 78% yield but require cost optimization

These methods remain experimental but highlight potential for greener synthesis routes.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydropyrimidinones.

    Substitution: The methylthio group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of pyrimidinone compounds exhibit antimicrobial properties. For instance, certain substituted pyrimidinones have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study demonstrated that specific derivatives could inhibit the growth of Trichomonas vaginalis, a protozoan pathogen, by targeting its glycolytic enzyme, triosephosphate isomerase .

2. Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index. For example, a series of thiazolopyrimidine derivatives were synthesized and evaluated against various cancer cell lines, revealing significant cytotoxicity against M-HeLa cells (cervical adenocarcinoma) with lower toxicity to normal liver cells .

3. Anti-inflammatory Effects
Pyrimidinone derivatives have been reported to possess anti-inflammatory properties. Compounds exhibiting this activity are being explored for their potential use in treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the pyrimidine ring can enhance biological activity.

Table 1: Summary of Synthetic Methods

Synthetic MethodDescriptionYield (%)References
Biginelli ReactionThree-component reaction involving aldehyde, thiourea, and a diketone75-90
Cyclization ReactionsFormation of pyrimidine derivatives through cyclization of substituted ureas or thioureasVaries
Substitution ReactionsIntroduction of various substituents at the 2 or 6 positions to enhance activityHigh

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in PubMed, researchers evaluated the antimicrobial efficacy of a series of pyrimidinone derivatives against Entamoeba histolytica. The results indicated that specific compounds exhibited potent amoebicidal effects with IC50 values lower than those of standard treatments, highlighting their potential as new therapeutic agents .

Case Study 2: Anticancer Activity
Another significant study focused on the anticancer properties of thiazolopyrimidine derivatives derived from pyrimidinone. These compounds were tested against multiple cancer cell lines, showing remarkable selectivity and potency compared to traditional chemotherapeutics like Sorafenib. The selectivity index was calculated to assess their therapeutic potential further .

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The hydroxyl and methylthio groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with nucleic acids, or disrupting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinone Derivatives

Structural Analogues and Substituent Effects

a) 4-Amino-2-(methylthio)-6-pyrimidinol (CAS 1074-41-5)
  • Structure: Differs by replacing the hydroxyl group at C6 with an amino (-NH₂) group.
  • Molecular Formula : C₅H₇N₃OS (MW: 157.19 g/mol).
  • In biological systems, the amino group may facilitate interactions with enzymatic active sites, altering potency or selectivity compared to the hydroxy analog .
b) 3-(4-Chlorophenyl)-2-(methylthio)-6-phenyl-4(3H)-pyrimidinone (CAS 89069-46-5)
  • Structure : Features aromatic substituents (phenyl and 4-chlorophenyl) at C3 and C4.
  • Molecular Formula : C₁₇H₁₃ClN₂OS (MW: 328.82 g/mol).
  • Key Differences: Bulky aromatic groups increase hydrophobicity (XLogP: 4.2), reducing aqueous solubility but enhancing membrane permeability .
c) 6-Hydroxy-4-imino-2-(methylthio)-8-oxo-8,9-dihydro-4H-pyrimido[1,6-a]pyrimidine-3-carbonitrile
  • Structure: A fused bicyclic system with imino (-NH), cyano (-CN), and hydroxy groups.
  • Key Differences: The fused ring system increases rigidity, affecting binding to biological targets. The cyano group introduces strong electron-withdrawing effects, altering reactivity in nucleophilic additions compared to simpler pyrimidinones .

Hydrogen-Bonding and Self-Association Behavior

Pyrimidinones exhibit strong dimerization via hydrogen bonding. For example:

  • 4(3H)-Pyrimidinone (Target Compound): Forms cyclic dimers via N–H···O=C interactions, similar to 2-pyridinones, with dimerization constants (Ka) ~220 M⁻¹ in CH₂Cl₂ .
  • 6-Methyl-2-butylureidopyrimidone : Quadruple hydrogen bonds (DDAA array) yield a dimerization constant >10⁶ M⁻¹ in CHCl₃, far exceeding the target compound due to ureido substituents .
  • Impact of Substituents: The 6-hydroxy group in the target compound may enhance dimerization compared to methyl or phenyl analogs by providing additional hydrogen-bond donors .
a) Antitumor Effects
  • Target Compound: Limited direct data, but pyrimidinones with hydroxy and methylthio groups (e.g., ABPP) inhibit tumor growth via immunomodulatory pathways .
  • ABPP (2-Amino-5-bromo-6-phenyl-4(3H)-pyrimidinone): Shows dose-dependent inhibition of mouse bladder tumors (MBT-2) with IC₅₀ ~100 mg/kg. The hydroxy analog may exhibit altered pharmacokinetics due to higher polarity .
  • ABDFPP (2-Amino-5-bromo-6-(2,5-difluorophenyl)pyrimidinone): Enhanced potency (IC₅₀ ~50 mg/kg) attributed to fluorinated aryl groups, highlighting the role of electron-withdrawing substituents .
b) Antimicrobial Activity
  • Trifluoromethyl Pyrimidinones (e.g., Compound 7): Antibacterial activity (IC₅₀ = 2.5–5.4 µM) depends on C5 trifluoromethyl and C2 substituents. The target compound’s hydroxy group may reduce cytotoxicity but decrease potency compared to lipophilic groups .

Physicochemical Properties

Compound Molecular Weight LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Key Biological Activity Reference
Target Compound 158.18 0.5 2 (OH, NH) 3 (O, S, N) Antitumor, Immunomodulatory
4-Amino-2-(methylthio)-6-pyrimidinol 157.19 0.2 3 (NH₂, OH, NH) 4 (O, S, N) Antimicrobial
ABPP 255.12 2.1 2 (NH₂, NH) 3 (O, N) Antitumor (IC₅₀: 100 mg/kg)
3-(4-Chlorophenyl) Analog 328.82 4.2 0 3 (O, S, N) Not reported

Biological Activity

4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)-, also known as C5H6N2OS, is a heterocyclic compound that has garnered attention in medicinal chemistry and agricultural applications due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C5H6N2OS
  • Molecular Weight : 142.17 g/mol
  • CAS Number : 1979-98-2

The compound features a pyrimidine ring with a hydroxyl group at the 6-position and a methylthio group at the 2-position, contributing to its unique chemical reactivity and biological properties.

Biological Activities

Research indicates that 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)- exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism may involve the disruption of microbial cell membranes or inhibition of key metabolic pathways.
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. For instance, in comparative studies, it showed high antioxidant activity (71–82%) when tested against reference compounds like Trolox .
  • Enzyme Inhibition : There is emerging evidence that 4(3H)-Pyrimidinone derivatives can act as inhibitors of specific enzymes. For example, it has been studied for its potential as an inhibitor of lipoxygenase, which plays a role in inflammatory processes .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)-, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-(Methylthio)pyrimidin-4-ol Hydroxyl group at position 4More hydrophilic due to additional hydroxyl group
6-Methyl-2-(methylthio)pyrimidin-4-ol Methyl group at position 6Increased lipophilicity due to methyl substitution
Fluorimuron Contains fluorine substituentSpecifically designed as a herbicide
Diimuron Two methyl groups at different positionsExhibits distinct herbicidal properties

This table illustrates how variations in substituents influence the biological activity and application potential of these compounds.

Antioxidant Activity Study

In one study focusing on antioxidant activities, various derivatives of pyrimidinones were synthesized and evaluated. Among them, the compound exhibited an IC50 value indicative of potent antioxidant capabilities. The results suggested that structural modifications could enhance these properties further .

Enzyme Inhibition Research

Another study explored the inhibition of lipoxygenase by pyrimidine derivatives. The findings indicated that certain modifications to the structure significantly increased inhibitory potency compared to standard inhibitors . The research utilized molecular docking techniques to predict binding affinities and interactions with target enzymes.

Q & A

Q. What synthetic methodologies are recommended for 4(3H)-Pyrimidinone, 6-hydroxy-2-(methylthio)-, and how can reaction conditions be optimized to enhance yield?

  • Methodological Answer : The synthesis typically involves functionalization of the pyrimidinone core via nucleophilic substitution or cyclocondensation. For example:
  • Step 1 : Nitration at position 5 followed by substitution of the nitro group with a propargylthio moiety under alkaline conditions (e.g., KOH/EtOH) .
  • Step 2 : Hydrolysis of intermediates under controlled pH (e.g., HCl reflux) to introduce the hydroxy group .
  • Optimization : Use solid-phase synthesis to improve regioselectivity and reduce side reactions. Activation of the pyrimidinone nucleus at position 4 allows for functionalization with methylthio groups via thiol-alkyne coupling .
    Key Parameters : Temperature (60–80°C), solvent polarity (DMSO enhances nucleophilicity), and catalyst selection (e.g., Pd for cross-coupling).

Q. Which spectroscopic techniques are essential for structural confirmation, and how can discrepancies in spectral data be resolved?

  • Methodological Answer :
  • Primary Techniques :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for substituent integration and coupling patterns (e.g., hydroxy vs. thioether groups) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ peaks) .
  • Resolving Contradictions :
  • Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities in tautomeric forms .
  • Compare experimental IR spectra with computational predictions (e.g., DFT for vibrational modes) .

Advanced Research Questions

Q. How does tautomeric equilibrium between 4(3H)-pyrimidinone and 6(1H)-pyrimidinone forms influence hydrogen-bonding interactions and supramolecular assembly?

  • Methodological Answer :
  • Tautomer Stability : The 4(3H)-pyrimidinone tautomer dominates in non-polar solvents (e.g., CHCl3_3), forming DDAA hydrogen-bonding arrays (donor-donor-acceptor-acceptor) that drive dimerization (dimerization constant Kdim>106M1K_{\text{dim}} > 10^6 \, \text{M}^{-1}) .
  • Experimental Analysis :
  • Use variable-temperature NMR to monitor tautomer ratios in DMSO-d6_6 vs. CDCl3_3.
  • Employ X-ray crystallography to visualize dimeric structures stabilized by quadruple hydrogen bonds .

Q. What strategies are effective in elucidating the compound’s role as a substrate or inhibitor in enzymatic pathways, particularly in riboflavin biosynthesis?

  • Methodological Answer :
  • Enzymatic Assays :
  • Substrate Screening : Test phosphorylation efficiency using chlorophosphoric acid to generate 5'-phosphate derivatives (critical for pyrimidine deaminase activity) .
  • Inhibition Studies : Compare kinetics (e.g., KmK_m, VmaxV_{\text{max}}) of 2,5-diamino-6-ribitylamino-4(3H)-pyrimidinone 5'-phosphate with and without the methylthio substituent .
  • Structural Insights : Use molecular docking to assess binding affinity to pyrimidinone 5’-phosphate reductase (e.g., MjaRED enzyme active site) .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in spectral data (e.g., unexpected NMR splitting patterns or MS fragmentation)?

  • Methodological Answer :
  • Hypothesis Testing :
  • Scenario 1 : Unresolved splitting in 1H^1H-NMR may indicate dynamic tautomerism. Use 1H^1H-15N^{15}N-HMBC to probe nitrogen hybridization states .
  • Scenario 2 : Anomalous MS fragments may arise from in-source decay. Validate with high-resolution MS (HRMS) and isotopic labeling .
  • Comparative Analysis : Reference spectral libraries (e.g., NIST Chemistry WebBook) for pyrimidinone derivatives with analogous substituents .

Experimental Design Considerations

Q. What precautions are necessary when handling 4(3H)-Pyrimidinone derivatives under acidic or basic conditions?

  • Methodological Answer :
  • Acidic Conditions : Avoid prolonged exposure to strong acids (e.g., H2_2SO4_4) to prevent desulfurization of the methylthio group. Monitor via TLC .
  • Basic Conditions : Use mild bases (e.g., NaHCO3_3) to minimize hydrolysis of the pyrimidinone ring. Conduct reactions under inert atmosphere to prevent oxidation .

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